6-Fluoronaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7FO3S. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-2-sulfonic acid typically involves the sulfonation of 6-fluoronaphthalene. One common method is the reaction of 6-fluoronaphthalene with sulfur trioxide in the presence of sulfuric acid, which introduces the sulfonic acid group at the 2nd position . The reaction conditions usually require controlled temperatures to ensure the selective sulfonation at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfur trioxide and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be employed under appropriate conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
6-Fluoronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
6-Chloronaphthalene-2-sulfonic acid: Similar structure with a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
Uniqueness: 6-Fluoronaphthalene-2-sulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
6-fluoronaphthalene-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZCCIZOYSEMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.